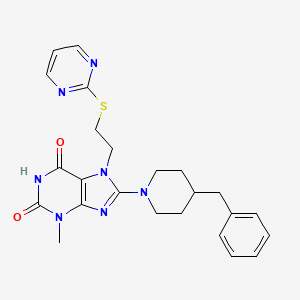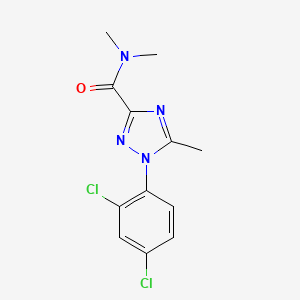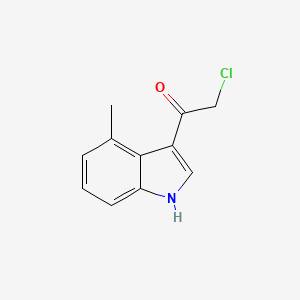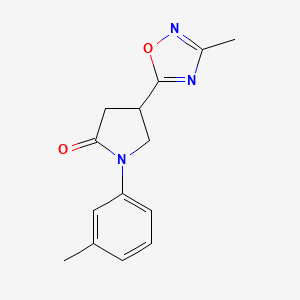
N-(4-(thiazol-2-yl)benzyl)thiophène-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(thiazol-2-yl)benzyl)thiophene-2-sulfonamide is a compound that combines thiazole and sulfonamide, groups with known antibacterial activity . It has been synthesized and investigated for its antibacterial activity, both in isolation and in complex with the cell-penetrating peptide octaarginine .
Synthesis Analysis
The compound was synthesized as described in the referenced work . The yield was 58%, and the 1H NMR (CDCl3, 500 MHz) and 13C NMR (CDCl3, 125 MHz) data were provided .Molecular Structure Analysis
The molecular structure of the compound was confirmed by its physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis
The compound was evaluated for its in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Applications De Recherche Scientifique
- Le composé présente une activité antibactérienne émergente, en particulier lorsqu'il est combiné au peptide pénétrant dans les cellules, l'octaarginine . Plusieurs dérivés synthétisés présentent des effets antibactériens puissants contre les bactéries à Gram négatif et à Gram positif. Notamment, les composés avec des substitutions en 4-tert-butyle et en 4-isopropyle présentent une activité antibactérienne attrayante contre plusieurs souches .
- Le dérivé substitué par l'isopropyle présente une faible concentration minimale inhibitrice (CMI) de 3,9 µg/mL contre Staphylococcus aureus et Achromobacter xylosoxidans .
- Le complexe médicament-peptide (octaarginine-médicament) montre une cinétique de mort plus rapide envers les cellules bactériennes, crée des pores dans les membranes cellulaires bactériennes et présente une activité hémolytique négligeable envers les globules rouges humains .
- Les thiazoles, y compris ce composé, ont été étudiés pour leur bioactivité. Par exemple, un dérivé de thiazole 2,4-disubstitué a démontré une activité inhibitrice puissante (CMI = 1,4 µM) comparable à celle du médicament standard vancomycine .
- Bien qu'il n'ait pas été directement étudié pour la tuberculose, les composés à base de benzothiazole (liés aux thiazoles) se sont montrés prometteurs en tant qu'agents antituberculeux. Des développements synthétiques récents mettent en évidence leur activité in vitro et in vivo .
Activité Antibactérienne
Bioactivité Multicible
Potentiel Antituberculeux
Conception et Développement de Médicaments
Mécanisme D'action
Target of Action
N-(4-(thiazol-2-yl)benzyl)thiophene-2-sulfonamide, also known as N-[[4-(1,3-thiazol-2-yl)phenyl]methyl]thiophene-2-sulfonamide, is a synthetic compound that combines thiazole and sulfonamide . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug)
Mode of Action
The compound has been investigated for its antibacterial activity, both in isolation and in complex with the cell-penetrating peptide octaarginine . The octaarginine-drug complex displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes, and shows negligible haemolytic activity towards human RBCs .
Result of Action
The compound, in conjunction with the cell-penetrating peptide octaarginine, displays potent antibacterial activity against both Gram-negative and Gram-positive bacteria . The octaarginine-drug complex displays faster killing-kinetics towards bacterial cells and creates pores in the bacterial cell membranes .
Safety and Hazards
The compound was investigated for its antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine . The octaarginine–drug complex displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes and shows negligible haemolytic activity towards human RBCs .
Analyse Biochimique
Biochemical Properties
The biochemical properties of N-(4-(thiazol-2-yl)benzyl)thiophene-2-sulfonamide are largely influenced by the thiazole ring in its structure. Thiazoles are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Thiazole derivatives have been reported to exhibit potent antibacterial activity against both Gram-negative and Gram-positive bacteria . This suggests that N-(4-(thiazol-2-yl)benzyl)thiophene-2-sulfonamide may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propriétés
IUPAC Name |
N-[[4-(1,3-thiazol-2-yl)phenyl]methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S3/c17-21(18,13-2-1-8-19-13)16-10-11-3-5-12(6-4-11)14-15-7-9-20-14/h1-9,16H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIVUILPQIUWJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)C3=NC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(4-fluorophenyl)-2-(3-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2404837.png)




![ethyl 2-amino-4-(2-chloro-5-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2404843.png)
![2-[(2-fluorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine](/img/structure/B2404845.png)


![2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid](/img/structure/B2404854.png)


![7-[4-(benzyloxy)-3-ethoxyphenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2404859.png)
![[(1R)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-bis[4-(trifluoromethyl)phenyl]phosphane;carbanide;cyclopentane;iron(2+)](/img/structure/B2404860.png)
